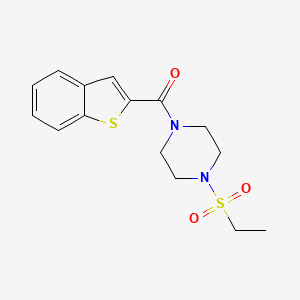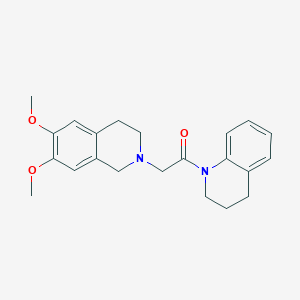
4-N-(1,3-benzothiazol-2-ylmethyl)morpholine-2,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-(1,3-benzothiazol-2-ylmethyl)morpholine-2,4-dicarboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BML-210 and is a member of the benzothiazole family of compounds. BML-210 has been shown to possess a range of biochemical and physiological effects, which make it a valuable tool for researchers.
Mecanismo De Acción
The mechanism of action of BML-210 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in tumor growth and proliferation. Specifically, BML-210 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in regulating gene expression.
Biochemical and Physiological Effects:
In addition to its anti-tumor properties, BML-210 has been shown to possess a range of other biochemical and physiological effects. For example, BML-210 has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. BML-210 has also been shown to possess neuroprotective properties and has been used to prevent neuronal cell death in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using BML-210 in scientific research is its specificity. BML-210 has been shown to selectively inhibit the activity of HDACs, which makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using BML-210 is its relatively low potency compared to other HDAC inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
Direcciones Futuras
There are several potential future directions for research involving BML-210. One area of interest is in the development of more potent analogs of BML-210 that could be used in cancer therapy. Another potential direction is in the study of the role of HDACs in neurodegenerative diseases, such as Alzheimer's disease. BML-210 could be a valuable tool for studying the potential therapeutic effects of HDAC inhibition in these diseases. Additionally, further research is needed to fully understand the mechanism of action of BML-210 and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of BML-210 involves the reaction of 2-aminobenzothiazole with morpholine-2,4-dicarboxylic acid anhydride in the presence of a suitable solvent and catalyst. The resulting product is then purified using various chromatography techniques to obtain the final compound.
Aplicaciones Científicas De Investigación
BML-210 has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of cancer biology. BML-210 has been shown to possess anti-tumor properties and has been used to inhibit the growth of various cancer cell lines in vitro.
Propiedades
IUPAC Name |
4-N-(1,3-benzothiazol-2-ylmethyl)morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c15-13(19)10-8-18(5-6-21-10)14(20)16-7-12-17-9-3-1-2-4-11(9)22-12/h1-4,10H,5-8H2,(H2,15,19)(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINKBKXNNQRJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCC2=NC3=CC=CC=C3S2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-(2H-indazol-3-yl)ethanone](/img/structure/B7543055.png)

![4-N-[3-(thiophene-2-carbonylamino)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543065.png)
![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)

![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-2-(3-methylindol-1-yl)ethanone](/img/structure/B7543084.png)
![4-N-[2-(2,6-dimethylmorpholin-4-yl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543095.png)

![3,11-Bis(4-fluorophenyl)-15-methyl-2,4,10,12-tetraoxadispiro[5.1.58.36]hexadecan-7-one](/img/structure/B7543099.png)
![3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B7543110.png)
![4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543116.png)
![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)
![4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)
